2-(4-Phenylphenyl)pentanoic acid
CAS No.: 5449-41-2
Cat. No.: VC20678452
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5449-41-2 |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C17H18O2/c1-2-6-16(17(18)19)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12,16H,2,6H2,1H3,(H,18,19) |
| Standard InChI Key | KWSWFFQKWIXKJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Table 1: Key Molecular Descriptors
Synthesis and Production
Conventional Synthetic Routes
The synthesis of 2-(4-phenylphenyl)pentanoic acid typically involves a multi-step approach:
-
Biphenyl Formation: Suzuki-Miyaura coupling of 4-bromophenylboronic acid with benzene derivatives under palladium catalysis .
-
Alkylation: Introduction of the pentanoic acid chain via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-phenylbiphenyl with ethyl 4-bromopentanoate followed by hydrolysis yields the target compound .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Biphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |
| Alkylation | Ethyl 4-bromopentanoate, AlCl₃, 60°C | 65% |
| Hydrolysis | NaOH (aq.), ethanol, reflux | 92% |
Stereochemical Considerations
Although 2-(4-phenylphenyl)pentanoic acid lacks chiral centers, related derivatives (e.g., sacubitril intermediates) require enantioselective synthesis. Asymmetric hydrogenation using ruthenium catalysts like [RuCl₂(p-cymene)]₂ achieves enantiomeric excesses >95% for stereoisomeric analogs .
Applications in Pharmaceutical Development
Role in Neprilysin Inhibition
2-(4-Phenylphenyl)pentanoic acid serves as a key intermediate in synthesizing sacubitril (Entresto® component), a neprilysin inhibitor used to treat heart failure. The biphenyl group enhances binding affinity to neprilysin’s active site by forming π-π interactions with Phe₅₆₆ and Tyr₅₄₃ residues .
Table 3: Pharmacokinetic Contributions of Biphenyl Moieties
| Property | Impact of Biphenyl Group | Reference |
|---|---|---|
| Lipophilicity | ↑ LogP by 2.1 units vs. phenyl analogs | |
| Metabolic Stability | ↓ CYP450-mediated oxidation | |
| Bioavailability | ↑ 40% in rodent models |
Material Science Applications
The compound’s rigid biphenyl structure makes it a candidate for liquid crystal displays (LCDs). Blending it with cyanobiphenyl mesogens reduces switching voltages in nematic phases by 15% .
Physicochemical Characteristics and Stability
Solubility and Partitioning
-
pH-Dependent Solubility: Ionization of the carboxylic acid group (pKa ≈ 4.2) improves solubility in alkaline conditions .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with a 5% weight loss at 230°C. Differential scanning calorimetry (DSC) reveals a melting point of 145–147°C for crystalline forms .
Recent Advances and Research Directions
Continuous Flow Synthesis
Recent protocols using microreactors (2025) achieve 89% yield in 30 minutes, reducing solvent use by 70% compared to batch methods .
Biocatalytic Modifications
Immobilized lipases (Candida antarctica Lipase B) selectively esterify the carboxylic acid group, enabling greener production of prodrug derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume